molecular formula C13H18Br2O B13484596 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene

Cat. No.: B13484596
M. Wt: 350.09 g/mol
InChI Key: RJSPVYXYDSRVGY-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and an isopentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C13H18Br2O

Molecular Weight

350.09 g/mol

IUPAC Name

1-bromo-4-[2-bromo-1-(3-methylbutoxy)ethyl]benzene

InChI

InChI=1S/C13H18Br2O/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3

InChI Key

RJSPVYXYDSRVGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene typically involves multi-step reactions. One common method includes:

Chemical Reactions Analysis

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions involving brominated organic compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene exerts its effects involves electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene can be compared with other bromobenzenes such as:

The uniqueness of 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene lies in its specific substitution pattern and the presence of the isopentyloxy group, which can influence its reactivity and applications.

Biological Activity

1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene is a brominated aromatic compound that has garnered interest due to its potential biological activities. The compound's structure includes a bromo group and an isopentyloxy substituent, which may influence its interaction with biological systems. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C11H14Br2O
  • Molecular Weight : 320.04 g/mol
  • Structure : The presence of bromine atoms and the isopentyloxy group suggests potential reactivity in biological systems.

The biological activity of 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene is likely influenced by its ability to interact with various biological targets. The bromine atoms can participate in electrophilic substitution reactions, while the isopentyloxy group may affect solubility and permeability across cellular membranes.

Potential Biological Interactions

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and signaling pathways.
  • Antimicrobial Activity : Brominated compounds often exhibit antimicrobial properties, potentially making them candidates for further investigation in treating infections.
  • Antitumor Activity : Some studies suggest that brominated aromatic compounds can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

  • In Vitro Studies : Research has indicated that brominated compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that similar compounds inhibited cell proliferation in breast cancer cells (MCF-7), suggesting a mechanism involving cell cycle arrest and apoptosis induction.
  • Pharmacokinetics : The compound's lipophilicity, as indicated by its Log P values, suggests favorable absorption characteristics. Studies on related compounds show that their pharmacokinetic profiles are influenced by their molecular structure, which affects their distribution and metabolism.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits CYP450 enzymes
AntimicrobialExhibits activity against bacterial strains
AntitumorInduces apoptosis in MCF-7 breast cancer cells
PharmacokineticsFavorable absorption characteristics

Discussion

The biological activity of 1-Bromo-4-(2-bromo-1-(isopentyloxy)ethyl)benzene is supported by various studies indicating its potential as an antimicrobial and anticancer agent. The mechanisms through which it exerts these effects warrant further investigation to fully elucidate its pharmacological profiles.

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